molecular formula C25H28N4O2 B10982061 6-(2-methoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one

6-(2-methoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one

Cat. No.: B10982061
M. Wt: 416.5 g/mol
InChI Key: HJMVZOOUVNFSST-JXMROGBWSA-N
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Description

6-(2-methoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The starting materials often include 2-methoxyphenyl derivatives, piperazine, and pyridazinone precursors. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the piperazine moiety.

    Condensation reactions: to form the pyridazinone ring.

    Alkylation: or reactions to attach the phenylprop-2-en-1-yl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography.

    Scalability: considerations to ensure the process is economically viable.

Chemical Reactions Analysis

Types of Reactions

6-(2-methoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-methoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-(2-methoxyphenyl)-2-pyridazinone: Lacks the piperazine and phenylprop-2-en-1-yl groups.

    2-(4-piperazinyl)pyridazinone: Lacks the methoxyphenyl and phenylprop-2-en-1-yl groups.

    Phenylprop-2-en-1-yl derivatives: Lacks the pyridazinone and piperazine moieties.

Uniqueness

6-(2-methoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H28N4O2

Molecular Weight

416.5 g/mol

IUPAC Name

6-(2-methoxyphenyl)-2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]pyridazin-3-one

InChI

InChI=1S/C25H28N4O2/c1-31-24-12-6-5-11-22(24)23-13-14-25(30)29(26-23)20-28-18-16-27(17-19-28)15-7-10-21-8-3-2-4-9-21/h2-14H,15-20H2,1H3/b10-7+

InChI Key

HJMVZOOUVNFSST-JXMROGBWSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CN3CCN(CC3)C/C=C/C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CN3CCN(CC3)CC=CC4=CC=CC=C4

Origin of Product

United States

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